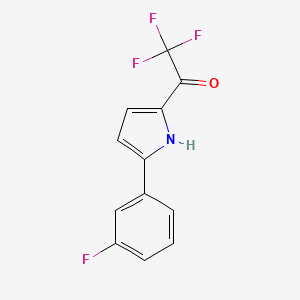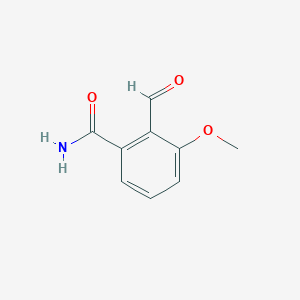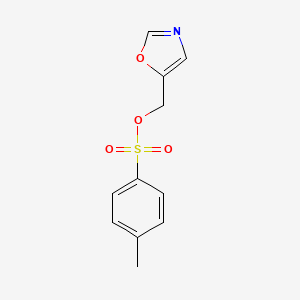
3-Amino-5-chloro-2-iodobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-chloro-2-iodobenzonitrile is an organic compound with the molecular formula C7H4ClIN2 It is a halogenated aromatic nitrile, characterized by the presence of amino, chloro, and iodo substituents on a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloro-2-iodobenzonitrile typically involves the halogenation of a suitable benzonitrile precursor. One common method includes the iodination of 3-Amino-5-chlorobenzonitrile using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained at a moderate level to ensure the selective introduction of the iodine atom.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-5-chloro-2-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and iodo groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, the amino group can be oxidized to a nitro group, or the nitrile group can be reduced to an amine.
Coupling Reactions: The iodo group can undergo palladium-catalyzed coupling reactions such as Suzuki or Sonogashira coupling, facilitating the formation of carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Acetonitrile, dichloromethane, ethanol.
Major Products: The major products formed from these reactions include substituted benzonitriles, amines, and various aryl or alkyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Amino-5-chloro-2-iodobenzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a building block for the synthesis of potential drug candidates.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents, particularly in the field of oncology.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-chloro-2-iodobenzonitrile and its derivatives depends on the specific application and target. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
- 2-Amino-5-chloro-3-iodobenzonitrile
- 3-Iodobenzonitrile
- 2-Amino-5-iodobenzonitrile
Comparison: Compared to similar compounds, 3-Amino-5-chloro-2-iodobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. For instance, the presence of both chloro and iodo substituents allows for selective reactions that may not be feasible with other halogenated benzonitriles. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in research and industry.
Propiedades
Fórmula molecular |
C7H4ClIN2 |
|---|---|
Peso molecular |
278.48 g/mol |
Nombre IUPAC |
3-amino-5-chloro-2-iodobenzonitrile |
InChI |
InChI=1S/C7H4ClIN2/c8-5-1-4(3-10)7(9)6(11)2-5/h1-2H,11H2 |
Clave InChI |
WJCCAMOCKPVRKC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C#N)I)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-butyronitrile](/img/structure/B13111740.png)


![3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)
